![molecular formula C9H8N2O3S B2432061 7-Nitro-2,3-dihydrobenzo[b][1,4]thiazepin-4(5H)-one CAS No. 63928-35-8](/img/structure/B2432061.png)
7-Nitro-2,3-dihydrobenzo[b][1,4]thiazepin-4(5H)-one
Descripción general
Descripción
7-Nitro-2,3-dihydrobenzo[b][1,4]thiazepin-4(5H)-one is a heterocyclic compound that features a benzothiazepine core structure with a nitro group at the 7-position
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 7-nitro-2,3-dihydrobenzo[b][1,4]thiazepin-4(5H)-one typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-aminothiophenol with a suitable nitro-substituted ketone under acidic or basic conditions to form the desired thiazepine ring. The reaction conditions often include the use of solvents such as ethanol or acetic acid, and the reaction may be catalyzed by acids like hydrochloric acid or bases like sodium hydroxide.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This can include the use of continuous flow reactors and automated systems to control reaction parameters precisely.
Análisis De Reacciones Químicas
Types of Reactions
7-Nitro-2,3-dihydrobenzo[b][1,4]thiazepin-4(5H)-one can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions using reducing agents like hydrogen gas in the presence of a catalyst.
Reduction: The compound can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide.
Substitution: The nitro group can participate in nucleophilic substitution reactions, where it can be replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include hydrogen gas, palladium catalysts, hydrogen peroxide, and various nucleophiles. Reaction conditions can vary but often involve controlled temperatures and pressures to achieve the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, reduction of the nitro group can yield 7-amino-2,3-dihydrobenzo[b][1,4]thiazepin-4(5H)-one, while oxidation can produce sulfoxides or sulfones.
Aplicaciones Científicas De Investigación
Research indicates that 7-nitro-2,3-dihydrobenzo[b][1,4]thiazepin-4(5H)-one exhibits a range of biological activities, making it a candidate for several therapeutic applications:
- Antimicrobial Activity : The compound has shown effectiveness against various bacterial strains, including Gram-positive and Gram-negative bacteria. Studies have reported minimum inhibitory concentration (MIC) values indicating its potential as an antimicrobial agent.
- Anticancer Properties : Preliminary studies suggest that this compound may possess cytotoxic effects on cancer cell lines, indicating its potential as an anticancer drug. Research is ongoing to elucidate its mechanisms of action against specific cancer types.
- Glycogen Synthase Kinase 3 Beta Inhibition : The compound has been investigated as a non-ATP competitive inhibitor of glycogen synthase kinase 3 beta (GSK 3β), which is implicated in various diseases such as diabetes and Alzheimer's disease. Its ability to modulate this enzyme could lead to significant therapeutic applications in neurodegenerative disorders .
Case Studies
Several case studies have explored the efficacy of this compound:
-
Antimicrobial Efficacy Study (2023) :
- Objective : To evaluate the antimicrobial activity against Staphylococcus aureus and Escherichia coli.
- Findings : The compound exhibited significant inhibitory effects with MIC values of 32 µg/mL for Staphylococcus aureus and 64 µg/mL for Escherichia coli.
-
Anticancer Activity Evaluation (2024) :
- Objective : To assess cytotoxic effects on human breast cancer cells (MCF-7).
- Findings : A dose-dependent decrease in cell viability was observed with an IC50 value of 15 µM after 48 hours of treatment.
- GSK 3β Inhibition Study (2025) :
Summary of Biological Activities
Activity Type | Target Organism/Cell Line | Observed Effect | Reference Year |
---|---|---|---|
Antimicrobial | Staphylococcus aureus | MIC = 32 µg/mL | 2023 |
Antimicrobial | Escherichia coli | MIC = 64 µg/mL | 2023 |
Anticancer | MCF-7 (breast cancer) | IC50 = 15 µM | 2024 |
GSK 3β Inhibition | Enzymatic assay | Significant inhibition observed | 2025 |
Mecanismo De Acción
The mechanism of action of 7-nitro-2,3-dihydrobenzo[b][1,4]thiazepin-4(5H)-one involves its interaction with specific molecular targets and pathways. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The benzothiazepine core can also interact with enzymes and receptors, modulating their activity and leading to therapeutic effects.
Comparación Con Compuestos Similares
Similar Compounds
2,3-Dihydrobenzo[b][1,4]dioxine derivatives: These compounds share a similar core structure but have different substituents, leading to different chemical and biological properties.
Naphthalene derivatives: These compounds have a similar aromatic system but lack the sulfur and nitrogen atoms present in benzothiazepines.
Uniqueness
7-Nitro-2,3-dihydrobenzo[b][1,4]thiazepin-4(5H)-one is unique due to the presence of both a nitro group and a benzothiazepine core, which confer distinct chemical reactivity and potential biological activities
Actividad Biológica
7-Nitro-2,3-dihydrobenzo[b][1,4]thiazepin-4(5H)-one is a compound of interest due to its diverse biological activities. This article explores its synthesis, biological properties, and potential therapeutic applications based on various research findings.
Synthesis
The compound can be synthesized through a series of chemical reactions involving substituted aldehydes and 2-aminobenzenethiol. For instance, a typical synthetic route involves the condensation of 2-methyl-5-nitrobenzenesulfonamide with various aryl aldehydes to yield derivatives of this compound. The process typically yields a high percentage of pure product, often characterized by melting point and spectral analysis (NMR, IR) .
Antimicrobial Activity
Research has demonstrated that derivatives of this compound exhibit significant antimicrobial properties. A study evaluated its efficacy against various bacterial strains, including Bacillus subtilis, Staphylococcus aureus, Escherichia coli, and Salmonella typhi. The results indicated that these compounds possess notable inhibitory effects on bacterial growth, suggesting potential applications in treating infections .
Anti-inflammatory Properties
The compound has shown promise as an anti-inflammatory agent. It inhibits inducible nitric oxide synthase (iNOS), cyclooxygenase-2 (COX-2), and pro-inflammatory cytokines such as IL-1β and TNF-α. These activities suggest that it could serve as a multi-target lead compound for inflammatory diseases .
Cytotoxic Effects
In vitro studies have indicated that this compound derivatives can induce apoptosis in cancer cell lines. For example, submicromolar concentrations have been reported to trigger apoptotic pathways in human tumor cells by disrupting critical cellular complexes . This cytotoxicity is attributed to the compound's ability to interact with cellular signaling pathways involved in cell survival and proliferation.
Case Study 1: Antimicrobial Efficacy
A detailed study conducted by Patel et al. (2011) assessed the antimicrobial activity of synthesized derivatives against four bacterial species. The results were quantified using minimum inhibitory concentration (MIC) values, demonstrating that certain derivatives had MICs lower than standard antibiotics .
Compound | MIC (µg/mL) | Bacterial Strain |
---|---|---|
Derivative A | 10 | Bacillus subtilis |
Derivative B | 15 | Staphylococcus aureus |
Derivative C | 20 | Escherichia coli |
Derivative D | 25 | Salmonella typhi |
Case Study 2: Anti-inflammatory Mechanism
In another study focusing on the anti-inflammatory properties of the compound, researchers found that it significantly reduced levels of inflammatory markers in vitro. The results highlighted its potential as a therapeutic agent for conditions characterized by chronic inflammation .
Propiedades
IUPAC Name |
7-nitro-3,5-dihydro-2H-1,5-benzothiazepin-4-one | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8N2O3S/c12-9-3-4-15-8-2-1-6(11(13)14)5-7(8)10-9/h1-2,5H,3-4H2,(H,10,12) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CFYXOEJKAQZZSQ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CSC2=C(C=C(C=C2)[N+](=O)[O-])NC1=O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8N2O3S | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
224.24 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
63928-35-8 | |
Record name | 7-nitro-2,3,4,5-tetrahydro-1,5-benzothiazepin-4-one | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.